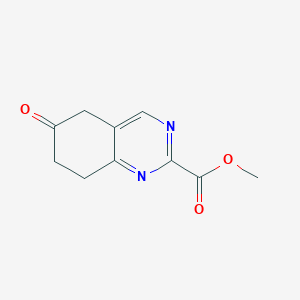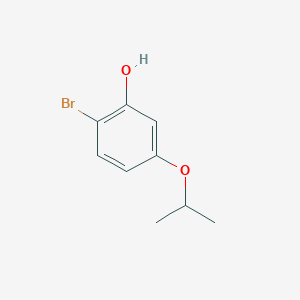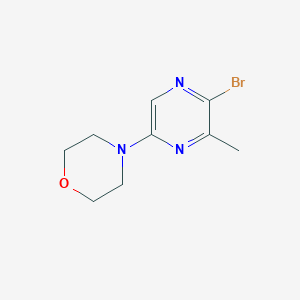![molecular formula C9H15N3O2 B14847490 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine CAS No. 944901-54-6](/img/structure/B14847490.png)
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with dimethoxymethylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine can be compared with other pyrimidine derivatives, such as:
2-[4-(Difluoromethyl)pyrimidin-2-YL]ethan-1-amine: This compound has similar structural features but with difluoromethyl groups instead of dimethoxymethyl groups.
2-(Pyrrolidin-1-yl)pyrimidines: These compounds contain a pyrrolidine ring attached to the pyrimidine core and exhibit different biological activities.
Thioxopyrimidines: These derivatives contain a sulfur atom in the pyrimidine ring and have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
944901-54-6 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-[4-(dimethoxymethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H15N3O2/c1-13-9(14-2)7-4-6-11-8(12-7)3-5-10/h4,6,9H,3,5,10H2,1-2H3 |
InChI-Schlüssel |
BKQMVGNJLAMOIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=NC(=NC=C1)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
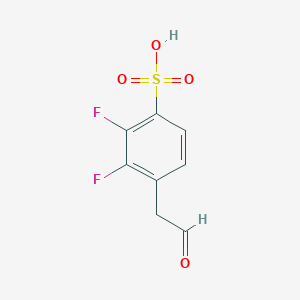
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
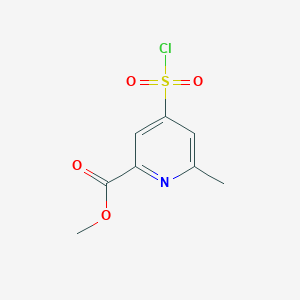
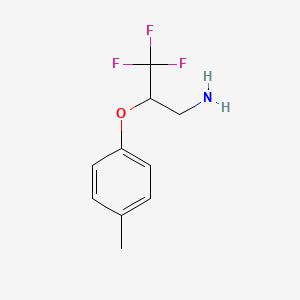
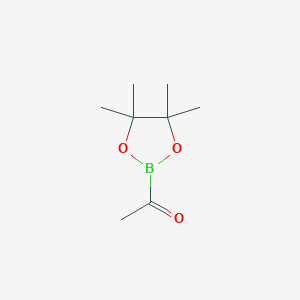


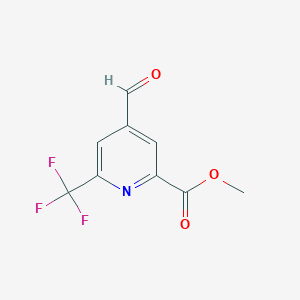
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
